molecular formula C18H21N3O4 B6717152 N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide

Cat. No.: B6717152
M. Wt: 343.4 g/mol
InChI Key: XKNWZMRYGDCMRR-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridine ring substituted with methoxy and methyl groups, and a phenyl ring substituted with carbamoyl and propan-2-yloxy groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-10(2)25-15-8-6-12(9-14(15)16(19)22)21-17(23)13-7-5-11(3)20-18(13)24-4/h5-10H,1-4H3,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNWZMRYGDCMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC(C)C)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-methoxy-6-methylpyridine, the carboxamide group can be introduced through a reaction with an appropriate carboxylic acid derivative.

    Substitution on the Phenyl Ring: The phenyl ring can be functionalized with carbamoyl and propan-2-yloxy groups through nucleophilic substitution reactions. This may involve the use of reagents like isopropyl alcohol and carbamoyl chloride under controlled conditions.

    Coupling Reactions: The final step often involves coupling the functionalized phenyl ring with the pyridine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the pyridine ring can be oxidized under strong oxidizing conditions, potentially forming aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a formyl derivative, while reduction of the carbamoyl group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide: Similar in structure but with a methylsulfanyl group instead of a methoxy group.

    N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can better exploit its potential in advancing scientific knowledge and developing new technologies.

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